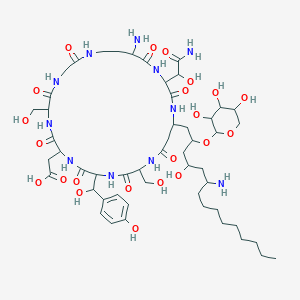
Cepacidine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cepacidine A is a natural product that belongs to the class of cyclic peptides. It was first isolated from a marine-derived bacterium, Pseudoalteromonas sp. by a group of researchers in 2010. Since then, it has been extensively studied due to its potential applications in the field of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Immunosuppressive Activity
Cepacidine A was initially identified as an antifungal antibiotic and has shown potent in vitro antifungal activity against various pathogenic fungi. Interestingly, it has also been discovered to have immunosuppressive properties. This was determined through in vitro screenings that showed inhibition of murine lymphocyte proliferation and in vivo models, revealing its ability to inhibit delayed type hypersensitivity. Cepacidine A demonstrated significant cellular immunosuppression activity at concentrations of 1-3 mg/kg (Lee, Suh, & Cho, 1999).
Physico-Chemical Properties and Structure
The physico-chemical properties and structure of Cepacidine A have been extensively studied. It's a glycopeptide with a complex composition including glycine, serine, 2,4-diaminobutyric acid, and other components. Its molecular weight was determined using FAB-MS, and it has been identified as a mixture of Cepacidine A1 and A2, with slight differences in their compositions. This research provides vital information on the structural aspects of Cepacidine A, which is crucial for understanding its biological activity (Lim et al., 1994).
Biocontrol and Anthelmintic Activity
Cepacidine A's biocontrol activity, particularly against plant pathogenic fungi, has been explored. The compound was evaluated in semi-greenhouse biocontrol assays and demonstrated excellent activity against certain plant diseases, although its effectiveness varied depending on the type of fungus. Furthermore, its anthelmintic activity against gastrointestinal nematodes was tested, but it showed only moderate activity in vitro and no significant effect in vivo (Lee, Kempf, Lim, & Cho, 2000).
Propiedades
Número CAS |
157184-36-6 |
|---|---|
Nombre del producto |
Cepacidine A |
Fórmula molecular |
C52H85N11O22 |
Peso molecular |
1216.3 g/mol |
Nombre IUPAC |
2-[25-amino-22-(2-amino-1-hydroxy-2-oxoethyl)-19-[6-amino-4-hydroxy-2-(3,4,5-trihydroxyoxan-2-yl)oxypentadecyl]-12-[hydroxy-(4-hydroxyphenyl)methyl]-6,15-bis(hydroxymethyl)-2,5,8,11,14,17,21,24-octaoxo-1,4,7,10,13,16,20,23-octazacycloheptacos-9-yl]acetic acid |
InChI |
InChI=1S/C52H85N11O22/c1-2-3-4-5-6-7-8-9-26(53)16-29(67)19-30(85-52-44(76)42(74)35(68)24-84-52)17-27-18-36(69)59-34(23-65)49(81)63-39(41(73)25-10-12-28(66)13-11-25)51(83)60-32(20-38(71)72)48(80)61-33(22-64)47(79)57-21-37(70)56-15-14-31(54)46(78)62-40(50(82)58-27)43(75)45(55)77/h10-13,26-27,29-35,39-44,52,64-68,73-76H,2-9,14-24,53-54H2,1H3,(H2,55,77)(H,56,70)(H,57,79)(H,58,82)(H,59,69)(H,60,83)(H,61,80)(H,62,78)(H,63,81)(H,71,72) |
Clave InChI |
AHNDNUVPXFPPIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CC(CC(CC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCCC(C(=O)NC(C(=O)N1)C(C(=O)N)O)N)CO)CC(=O)O)C(C2=CC=C(C=C2)O)O)CO)OC3C(C(C(CO3)O)O)O)O)N |
SMILES canónico |
CCCCCCCCCC(CC(CC(CC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCCC(C(=O)NC(C(=O)N1)C(C(=O)N)O)N)CO)CC(=O)O)C(C2=CC=C(C=C2)O)O)CO)OC3C(C(C(CO3)O)O)O)O)N |
Sinónimos |
cepacidine A cepacidine A2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



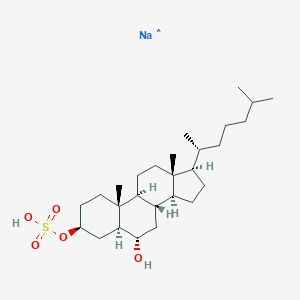
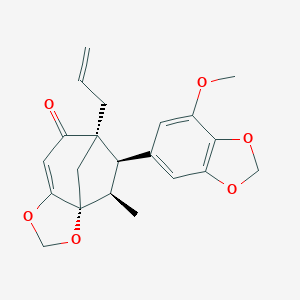

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
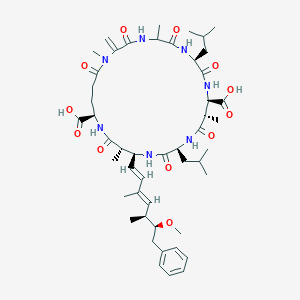

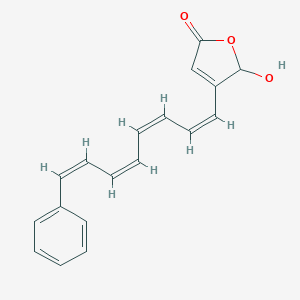
![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

